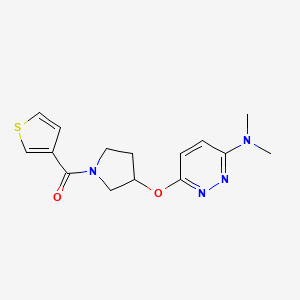

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Description

Properties

IUPAC Name |

[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-18(2)13-3-4-14(17-16-13)21-12-5-7-19(9-12)15(20)11-6-8-22-10-11/h3-4,6,8,10,12H,5,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCLTOCVDDOYER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a complex heterocyclic organic molecule with significant potential in medicinal chemistry. Its structural features suggest interactions with various biological targets, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and experimental findings.

Structural Overview

The compound consists of several key functional groups:

- Pyridazine ring : Known for its role in modulating biological activity.

- Pyrrolidine moiety : Often associated with various pharmacological effects.

- Thiophenyl group : Imparts unique electronic properties that can influence interactions with biological systems.

1. Histamine H3 Receptor Ligand

One of the notable activities of this compound is its role as a histamine H3 receptor ligand . It has a reported inhibition constant (Ki) of 0.012 μM , indicating high affinity for this receptor. The histamine H3 receptor is implicated in various neurological processes, and modulation of this receptor can have therapeutic implications for conditions like obesity, cognitive disorders, and sleep regulation.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including those similar to our compound. In vitro tests have shown that certain pyrrolidine-based compounds exhibit significant antibacterial and antifungal activities against a range of pathogens. For instance, compounds with similar structural motifs have demonstrated minimum inhibitory concentrations (MICs) below 1 µg/mL against various strains, indicating strong antimicrobial properties .

3. Potassium Channel Opener

The compound has also been identified as a potassium channel opener , which suggests potential applications in cardiovascular and neurological disorders where modulation of potassium channels is beneficial.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes within biological systems:

- Receptor Interaction : The pyridazine moiety is known to engage with various receptors, potentially leading to downstream effects that modulate cellular signaling pathways.

- Enzyme Modulation : The compound may inhibit or activate enzymes involved in critical metabolic pathways, contributing to its pharmacological effects.

Case Studies and Experimental Findings

Several studies have explored the biological activity of similar compounds:

| Study | Compound | Activity | MIC Values |

|---|---|---|---|

| Pyrrolidine derivatives | Antibacterial | 32 - 512 μg/mL | |

| Thiazole derivatives | Inhibition of HSET (KIFC1) | Micromolar levels | |

| Pyridazine-based compounds | Antifungal | Below 1 µg/mL |

These findings underscore the importance of structural modifications in enhancing the biological activity of heterocyclic compounds.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Key Findings from Comparative Studies

Heterocyclic Core Modifications

- Pyridazine vs. The methanesulfonylphenyl group may improve solubility and target specificity .

- Pyridazine vs. Pyridine () : The pyridine-based analog lacks the electron-deficient pyridazine ring, which could reduce interactions with electron-rich receptor residues. The indole moiety in this compound may confer distinct pharmacokinetic properties .

Substituent Effects

- Dimethylamino vs. The dimethylamino group in the target compound, being electron-donating, may instead enhance solubility or stabilize charge-transfer interactions .

- Hydroxy vs.

Pharmacophore Analysis

- Thiophene Position and Substitution : The 3-position of thiophene in the target compound contrasts with 2- or 4-substituted analogs (e.g., 4-methoxy-thiophen-3-yl in ). Positional differences alter electronic distribution and steric fit in binding pockets .

- Pyrrolidine vs.

Similarity Metrics and Virtual Screening

- Molecular Fingerprints (): Using Morgan fingerprints, the target compound would cluster with other thiophene-containing methanones but diverge due to the pyridazine-pyrrolidine scaffold. Tanimoto coefficients may highlight low similarity (<0.4) with pyridine or indole derivatives .

- Activity Cliffs (): Minor structural changes (e.g., replacing pyridazine with pyridine) could lead to significant activity differences, underscoring the importance of heterocycle selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.